Cas no 161797-99-5 (Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate)
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- 5-Thiazolecarboxylic acid, 2-(4-hydroxyphenyl)-4-methyl-, ethyl ester
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-Thiazolecarboxylate
- Febuxostat Intermediate Ⅰ
- 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylicacid ethyl ester
- ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-5-carboxylate
- 3-thiazole-5-carboxylate
- Intermediates of Febuxostat
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1
- Febuxostat Descyano Hydroxy Ethyl Ester
- 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(4-hydroxyphenyl)-4-Methyl-5-Thiazolecarboxylicacid ethyl ester
- 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxytic acid ethyl ester
- ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate
- Ethyl2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- Ethyl 2-(4-hydroxyp
- AM20030088
- AKOS001332615
- Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-5-Thiazol Carboxylate
- FT-0657460
- 161797-99-5
- DS-13005
- A3586
- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, AldrichCPR
- CS-W012464
- 4-Hydroxy-phenyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
- (2Z)-3-(3-ETHOXY-4-HYDROXYPHENYL)-2-PHENYLACRYLICACID
- Q-103508
- Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate
- DTXSID00428280
- SCHEMBL290384
- LOCYSKNNFCGDTR-UHFFFAOYSA-N
- Z118594984
- AC-5908
- BCP23151
- 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- 2-(4-hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- AQ-383/41557635
- DB-002198
- 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid Ethyl Ester; Ethyl 2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- 605-268-8
- FE15829
-
- MDL: MFCD03700424
- Inchi: 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3
- InChI Key: LOCYSKNNFCGDTR-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)N=C1C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 263.06200
- Monoisotopic Mass: 263.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7
- XLogP3: 3.2
Experimental Properties
- Color/Form: Powder
- Density: 1.274
- Melting Point: 180 ºC
- Boiling Point: 426.8±55.0 °C at 760 mmHg
- Flash Point: 211.9±31.5 °C
- Refractive Index: 1.598
- PSA: 87.66000
- LogP: 3.00080
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 025271-1g |
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161797-99-5 | 97% | 1g |
£10.00 | 2022-02-28 | |
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161797-99-5 | 97% | 5g |
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2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester |
161797-99-5 | 97% | 25g |
£59.00 | 2022-02-28 | |
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161797-99-5 | 97% | 1g |
¥52.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E131777-25g |
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
161797-99-5 | 97% | 25g |
¥444.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E131777-5g |
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
161797-99-5 | 97% | 5g |
¥110.90 | 2023-09-03 | |
| Alichem | A059004253-25g |
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
161797-99-5 | 98% | 25g |
$182.00 | 2022-10-31 | |
| Alichem | A059004253-100g |
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
161797-99-5 | 98% | 100g |
$458.85 | 2022-10-31 |
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Suppliers
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5): A Comprehensive Overview
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, identified by its CAS number 161797-99-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate incorporates a thiazole core, which is flanked by an ethyl ester group at the 5-position and a hydroxymethyl substituent at the 4-position of the phenyl ring. Such structural features make it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in various chemical and biological contexts.
The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions, often starting from commercially available precursors such as thiazole and phenolic compounds. The introduction of the hydroxymethyl group at the 4-position and the ethyl ester at the 5-position requires precise control over reaction conditions, including temperature, solvent selection, and catalyst systems. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic transformations, have been employed to enhance yield and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance in medicinal chemistry.
In recent years, thiazole derivatives have been extensively studied for their pharmacological properties. The thiazole core is known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer activities. Specifically, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential role in modulating biological pathways associated with these diseases. Notably, studies have demonstrated its ability to interact with specific enzymes and receptors, leading to therapeutic effects. For instance, research has shown that this compound can inhibit certain kinases involved in cancer cell proliferation, suggesting its utility in developing novel anticancer agents.
The hydroxymethyl group at the 4-position of the phenyl ring is particularly noteworthy as it can serve as a site for further derivatization. This flexibility allows chemists to modify the compound's properties by introducing additional functional groups or conjugating it with other bioactive molecules. Such modifications can enhance bioavailability, improve target specificity, or extend pharmacological activity. The ethyl ester group at the 5-position also provides a handle for chemical manipulation, enabling the synthesis of more complex derivatives through reactions such as hydrolysis or transesterification.
Recent advancements in computational chemistry have further accelerated the exploration of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These computational studies not only aid in rational drug design but also provide insights into the compound's mechanism of action. By integrating experimental data with theoretical calculations, researchers can refine their understanding of how this compound interacts with biological systems.
The pharmacokinetic profile of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is another critical aspect that has been examined. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate. Understanding these parameters is essential for optimizing dosages and minimizing side effects. Additionally, toxicological assessments have been conducted to evaluate the compound's safety profile. These studies are crucial for ensuring that any further development proceeds with consideration for human health and environmental impact.
The versatility of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate extends beyond its pharmaceutical applications. It has also been explored in material science and agrochemicals due to its unique chemical properties. For example, derivatives of this compound have shown promise as corrosion inhibitors or as components in crop protection agents. Such applications highlight the broad utility of thiazole derivatives in various industrial sectors.
In conclusion, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5) represents a valuable compound with significant potential in pharmaceuticals and beyond. Its structural features enable diverse chemical modifications, making it a versatile scaffold for drug discovery and material development. Ongoing research continues to uncover new applications and mechanisms associated with this compound, reinforcing its importance in modern chemistry and biology.
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